
benzyl N-(2-chloroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(2-chloroethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl N-(2-chloroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-chloroethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C6H5CH2OCOCl+ClCH2CH2NH2→C6H5CH2OCONHCH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-chloroethylamine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Depending on the nucleophile used, the major products can include substituted carbamates.
Hydrolysis: The major products are benzyl alcohol and 2-chloroethylamine.
Aplicaciones Científicas De Investigación
Benzyl N-(2-chloroethyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active amines upon hydrolysis.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its ability to form stable carbamate linkages with amino groups.
Mecanismo De Acción
The mechanism of action of benzyl N-(2-chloroethyl)carbamate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The 2-chloroethyl group can undergo nucleophilic substitution, leading to the formation of stable carbamate linkages. This can result in the inhibition of enzyme activity or modification of protein function, depending on the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Carbamate: Similar in structure but lacks the 2-chloroethyl group.
Ethyl N-(2-chloroethyl)carbamate: Similar but has an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(2-chloroethyl)carbamate is unique due to the presence of both a benzyl group and a 2-chloroethyl group. This combination allows for specific reactivity and potential applications that are not shared by its analogs. The benzyl group provides stability and lipophilicity, while the 2-chloroethyl group offers a site for nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
benzyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Clave InChI |
MTDFNGLMQZRYJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
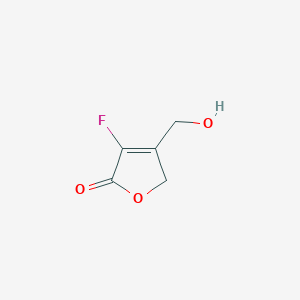
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
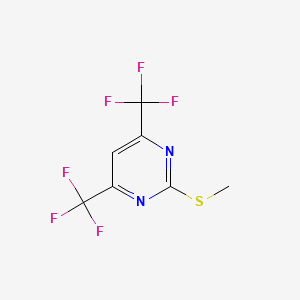
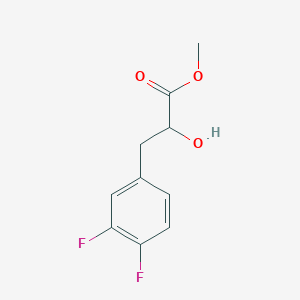

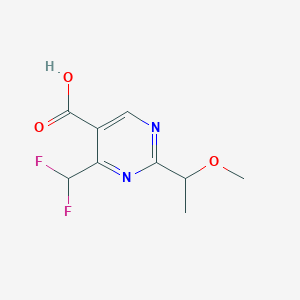

![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
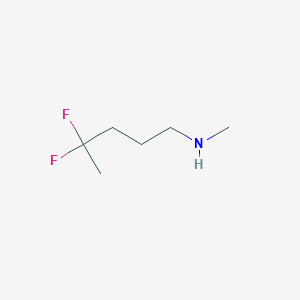
![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
